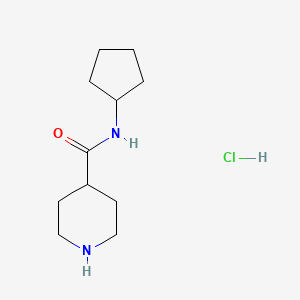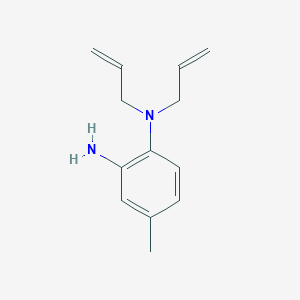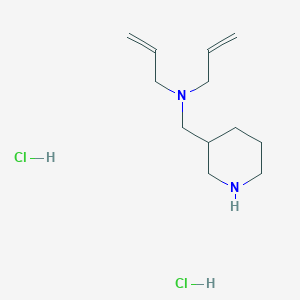
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Vue d'ensemble
Description
“N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine” is a chemical compound with the CAS Number: 1220037-35-3 . It has a linear formula of C10H16BrN3 . The IUPAC name for this compound is N1-(5-bromo-4-methyl-2-pyridinyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 258.16 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I have access to.Applications De Recherche Scientifique
Regioselectivity in Free Radical Bromination
In a study examining the free radical bromination of unsymmetrical dimethylated pyridines, researchers noted curious inconsistencies and sought to understand the mechanisms and regioselectivity better. This research could suggest potential pathways or reactivity considerations relevant to the bromination of compounds like N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (Thapa et al., 2014).
Novel Brominated Flame Retardants
Another study provides a critical review of novel brominated flame retardants (NBFRs), their occurrence in indoor air, dust, consumer goods, and food, including their EU registration and potential risks. This research underscores the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity, which could be pertinent to understanding the environmental impact and safety considerations of brominated compounds (Zuiderveen et al., 2020).
Electrochemical Sensors for Food Samples
The review on electrochemical methods for the detection of paraquat in food samples highlights advanced and efficient techniques for qualitative and quantitative results in complex environments. While focusing on paraquat, this research implies the broader applicability of electrochemical methods for detecting various compounds, suggesting a potential area of application for the detection or analysis of this compound in complex matrices (Laghrib et al., 2020).
DNA Methyltransferase Inhibitors
A review on DNA methyltransferase inhibitors discusses their design, synthesis, and biological activity exploration, highlighting their role in facilitating memory processes and attenuating cognitive function impairment. This area of research suggests a potential pharmacological interest in modifying similar compounds for therapeutic applications (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The review focusing on the pyrrolidine ring in drug discovery elucidates the versatility of this scaffold for creating compounds for treating human diseases. Given the structural diversity and significance of nitrogen-containing heterocycles in pharmaceuticals, research in this domain may provide insights into the drug development potential of this compound (Petri et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGLHAPXYDRQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165937 | |
| Record name | N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220037-35-3 | |
| Record name | N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



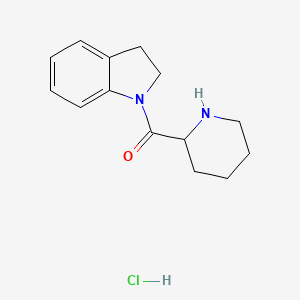
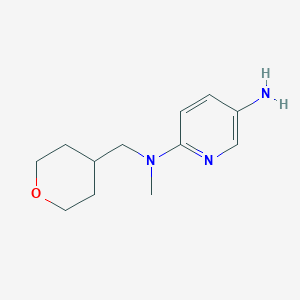


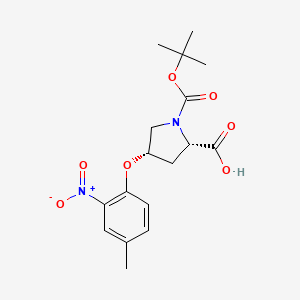
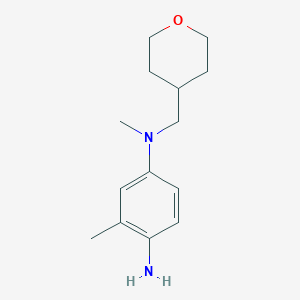
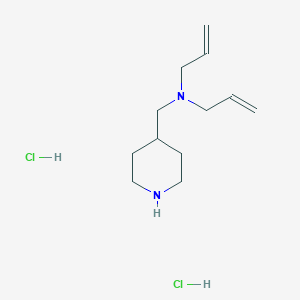

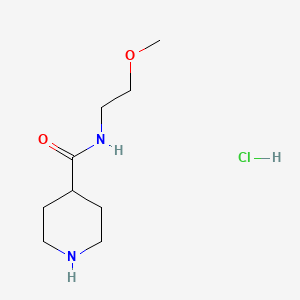
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
